molecular formula C9H11NO2S B8129171 N-(4-EThenylphenyl)methanesulfonamide

N-(4-EThenylphenyl)methanesulfonamide

Cat. No.: B8129171
M. Wt: 197.26 g/mol
InChI Key: QNUQHPBJAMOBIU-UHFFFAOYSA-N
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Description

N-(4-Ethenylphenyl)methanesulfonamide is a chemical compound with the molecular formula C9H11NO2S and a molecular weight of 197.26 g/mol . It is also known by its IUPAC name, N-(4-vinylphenyl)methanesulfonamide . This compound is characterized by the presence of a vinyl group attached to a phenyl ring, which is further connected to a methanesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethenylphenyl)methanesulfonamide typically involves the reaction of 4-vinylaniline with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

4-vinylaniline+methanesulfonyl chlorideThis compound\text{4-vinylaniline} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} 4-vinylaniline+methanesulfonyl chloride→this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified by recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethenylphenyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Catalysts like palladium on carbon (Pd/C) for hydrogenation.

    Substitution: Bases like sodium hydride (NaH) for deprotonation followed by nucleophilic attack.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA yields epoxides, while reduction with Pd/C yields amines .

Scientific Research Applications

N-(4-Ethenylphenyl)methanesulfonamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(4-Ethenylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The vinyl group allows for covalent bonding with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfonamide group can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Ethynylphenyl)methanesulfonamide
  • N-(4-Methylphenyl)methanesulfonamide
  • N-(4-Chlorophenyl)methanesulfonamide

Uniqueness

N-(4-Ethenylphenyl)methanesulfonamide is unique due to the presence of the vinyl group, which imparts distinct reactivity and potential for covalent modification of biological targets. This makes it a valuable compound in both synthetic and medicinal chemistry .

Properties

IUPAC Name

N-(4-ethenylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c1-3-8-4-6-9(7-5-8)10-13(2,11)12/h3-7,10H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNUQHPBJAMOBIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 500 g (4.2 moles) of 4-vinylaniline and 460 g (4.2 moles) of triethylamine in 1000 cc of anhydrous diethyl ether under a nitrogen atmosphere was added dropwise 478 g (4.2 moles) of methanesulfonyl chloride. The temperature of the reaction vessel was kept below 5° C. by an ice bath during the course of the reaction. When addition was complete (40 min.), the mixture was stirred for an additional 2 hours and the contents of the flask then brought to room temperature. The mixture was filtered and extracted with 500 cc of 1.0 M HCl solution. The etheral portion was separated, dried and the ether removed on a rotary evaporator. The resulting oily solid was extracted with 500 cc of ethanol and recrystallized from ethane/water and then from toluene. 70-75% yield after recrystallization. M.P. = 97° C.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
460 g
Type
reactant
Reaction Step One
Quantity
478 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One

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